molecular formula C23H23N5S B253907 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B253907
M. Wt: 401.5 g/mol
InChI Key: XHUALLGEFGFCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is an organic compound with a complex structure that includes a piperazine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and broad range of applications in scientific research and industry .

Properties

Molecular Formula

C23H23N5S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H23N5S/c1-29-23-25-21(19-10-6-3-7-11-19)20(16-24)22(26-23)28-14-12-27(13-15-28)17-18-8-4-2-5-9-18/h2-11H,12-15,17H2,1H3

InChI Key

XHUALLGEFGFCAJ-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4

Canonical SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.